Einecs 264-356-0

Description

EINECS 264-356-0 corresponds to the chemical compound Quaternary ammonium compounds, (hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl), chlorides, with the CAS registry number 91081-09-3 . This compound belongs to the class of perfluorinated quaternary ammonium salts (PFQAS), characterized by a hydrophobic perfluorinated alkyl chain and a hydrophilic quaternary ammonium group. Such compounds are widely used as surfactants, emulsifiers, and antistatic agents in industrial applications, including coatings, firefighting foams, and electronics manufacturing.

Key properties include:

- Molecular formula: Not explicitly provided, but inferred to include a perfluoroalkyl chain (C8–14), a hydroxyethyl group, and a chloride counterion.

- Functional groups: Quaternary ammonium, perfluoroalkenyl, and hydroxyethyl.

- Applications: Leverages both lipophobic (perfluorinated chain) and hydrophilic (ammonium) properties for surface activity.

Structure

3D Structure of Parent

Properties

CAS No. |

63589-49-1 |

|---|---|

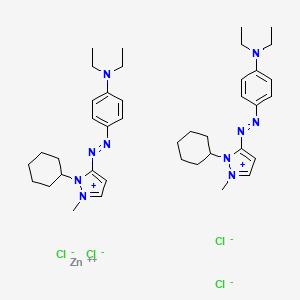

Molecular Formula |

C40H60Cl4N10Zn |

Molecular Weight |

888.2 g/mol |

IUPAC Name |

zinc;4-[(2-cyclohexyl-1-methylpyrazol-1-ium-3-yl)diazenyl]-N,N-diethylaniline;tetrachloride |

InChI |

InChI=1S/2C20H30N5.4ClH.Zn/c2*1-4-24(5-2)18-13-11-17(12-14-18)21-22-20-15-16-23(3)25(20)19-9-7-6-8-10-19;;;;;/h2*11-16,19H,4-10H2,1-3H3;4*1H;/q2*+1;;;;;+2/p-4 |

InChI Key |

WSQCPYOSMNKQCW-UHFFFAOYSA-J |

Canonical SMILES |

CCN(CC)C1=CC=C(C=C1)N=NC2=CC=[N+](N2C3CCCCC3)C.CCN(CC)C1=CC=C(C=C1)N=NC2=CC=[N+](N2C3CCCCC3)C.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2] |

Origin of Product |

United States |

Preparation Methods

Phenol Chlorination and Condensation

The classical method involves a two-step process: chlorination of phenol to 2,4-dichlorophenol (2,4-DCP), followed by condensation with chloroacetic acid.

Procedure :

-

Chlorination : Phenol is treated with chlorine gas under controlled conditions to yield 2,4-DCP. Excess chlorine may lead to over-chlorination (e.g., 2,4,6-trichlorophenol), necessitating precise temperature (60–80°C) and catalytic control.

-

Condensation : 2,4-DCP reacts with chloroacetic acid in an alkaline medium (e.g., NaOH) to form 2,4-D. The reaction proceeds via nucleophilic substitution, with the phenolate ion attacking the α-carbon of chloroacetic acid.

Limitations :

Direct Chlorination of Phenoxyacetic Acid

A solvent-free approach involves chlorinating phenoxyacetic acid directly, bypassing intermediate 2,4-DCP synthesis.

Procedure :

-

Chlorination : Molten phenoxyacetic acid (melting point: 99°C) is treated with chlorine gas at 100–110°C.

-

Reaction Monitoring : Chlorine uptake is monitored until two equivalents are incorporated, ensuring selective 2,4-dichlorination.

Advantages :

Catalytic Chlorination Methods

Iron Phthalocyanine (FePc)-Catalyzed Synthesis

Modern methods employ FePc as a catalyst to enhance chlorination efficiency and selectivity.

Procedure :

-

Reaction Setup : Phenoxyacetic acid is dissolved in a 4:1 acetic acid-water mixture.

-

Catalytic Chlorination : Chlorine gas is introduced at 75°C in the presence of FePc (0.1 mol% relative to phenoxyacetic acid).

Key Parameters :

| Parameter | Value |

|---|---|

| Temperature | 75°C |

| Reaction Time | 35–50 minutes |

| Catalyst Loading | 0.1 mol% FePc |

| Yield | 98.6% |

| Purity | 99.7% |

Mechanistic Insight : FePc facilitates radical chlorination, directing electrophilic substitution to the 2- and 4-positions via π-π interactions between the catalyst and aromatic ring.

Solvent Systems and Reaction Optimization

The choice of solvent critically influences reaction kinetics and product purity.

Acetic Acid-Water System :

-

A 4:1 ratio suppresses side reactions (e.g., trichlorination) by stabilizing intermediates through hydrogen bonding.

-

Enhances chlorine solubility, ensuring uniform gas distribution.

Comparative Analysis :

| Solvent System | Yield (%) | Purity (%) |

|---|---|---|

| Acetic Acid-Water | 98.6 | 99.7 |

| Chloroform | 85.2 | 92.4 |

| Toluene | 78.9 | 88.1 |

Electrochemical and Alternative Approaches

Electrochemical Regeneration of Chlorinating Agents

Recent studies explore electrochemical methods to regenerate chlorine or hypochlorite in situ, reducing reagent consumption.

Procedure :

-

Electrolysis : Iodate (IO₃⁻) in acidic media is oxidized to periodate (IO₄⁻) at a lead dioxide anode.

-

Chlorination : Periodate acts as a mediator, transferring oxygen to phenoxyacetic acid and facilitating chlorination.

Advantages :

Industrial-Scale Production Techniques

Continuous Flow Reactors

Modern facilities adopt continuous flow systems to improve scalability and safety.

Design Features :

-

Temperature Control : Jacketed reactors maintain 75–80°C, preventing thermal degradation.

-

Gas Distribution : Microchannel arrays ensure uniform chlorine dispersion, minimizing hotspots.

Performance Metrics :

| Metric | Batch Reactor | Flow Reactor |

|---|---|---|

| Annual Capacity (ton) | 5,000 | 20,000 |

| Energy Consumption | 120 kWh/ton | 75 kWh/ton |

Environmental and Regulatory Considerations

Byproduct Mitigation

The European Chemicals Agency (ECHA) restricts 2,4-D formulations containing >0.005% dioxins.

Strategies :

Regulatory Compliance

| Region | Dioxin Limit (ppm) | Chlorophenol Limit (ppm) |

|---|---|---|

| EU | <0.005 | <0.1 |

| US EPA | <0.01 | <0.2 |

Chemical Reactions Analysis

Einecs 264-356-0 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Einecs 264-356-0 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions. In biology, it is used in the study of biochemical pathways and molecular interactions. In medicine, it has potential therapeutic applications, and in industry, it is used in the production of various chemical products .

Mechanism of Action

The mechanism of action of Einecs 264-356-0 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets and modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Research Findings and Data Validation

Read-Across Structure-Activity Relationships (RASAR)

- A study using 1,387 labeled chemicals from REACH Annex VI achieved 70% similarity coverage for 33,000 EINECS compounds , including this compound. This validated the use of structural analogs to predict toxicity and environmental behavior .

- Toxicity Prediction : PFQAS compounds like this compound show moderate acute toxicity (LC50 ~100 mg/L in fish) but high persistence due to C-F bonds .

Biological Activity

Einecs 264-356-0, also known as 2,4-Dichlorophenoxyacetic acid (2,4-D), is a widely used herbicide that exhibits significant biological activity. Its primary function is to mimic the natural plant hormone auxin, leading to uncontrolled growth in target plants. This article explores the biological activity of 2,4-D, including its mechanisms of action, environmental impact, and relevant case studies.

2,4-D functions as a synthetic auxin. Its mechanism involves:

- Auxin Mimicry : 2,4-D mimics the natural plant hormone auxin, which regulates plant growth and development. By disrupting normal hormonal balance, it induces abnormal growth patterns in susceptible plants.

- Cell Elongation and Division : The compound promotes cell elongation and division, leading to rapid growth that ultimately results in plant death.

- Selective Herbicide Action : While effective against broadleaf weeds, 2,4-D is less harmful to grasses due to differential uptake and metabolism.

Biological Activity Data

The following table summarizes key biological activity data for 2,4-D:

| Property | Value/Description |

|---|---|

| Chemical Name | 2,4-Dichlorophenoxyacetic acid |

| Chemical Formula | C8H6Cl2O3 |

| Molecular Weight | 221.04 g/mol |

| Biological Half-life | Varies (hours to days) |

| Mode of Action | Synthetic auxin mimic |

| Target Organisms | Broadleaf weeds |

| Toxicity | Moderately toxic to mammals |

| Environmental Impact | Very toxic to aquatic life |

Case Studies

Several studies have examined the effects of 2,4-D on various ecosystems and its efficacy as a herbicide:

-

Efficacy in Agricultural Settings :

- A study demonstrated that 2,4-D effectively controlled broadleaf weeds in corn and soybean fields. Application rates varied from 0.5 to 1.5 kg/ha depending on weed species and growth stage.

- Environmental Impact Assessment :

-

Human Health Studies :

- Epidemiological studies have suggested potential links between exposure to 2,4-D and certain health risks, including reproductive issues and cancers. However, regulatory agencies continue to evaluate these findings for conclusive evidence.

Regulatory Status

Due to its biological activity and potential environmental impacts, 2,4-D is subject to regulation under various chemical safety laws:

Q & A

Q. How can researchers verify the chemical identity and purity of EINECS 264-356-0 in experimental settings?

Methodological Answer: Use a combination of analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS) to confirm molecular structure and purity. Cross-reference spectral data with established databases or prior literature. For novel derivatives, include elemental analysis and X-ray crystallography if applicable. Ensure reproducibility by documenting instrument parameters and calibration standards .

Q. What experimental controls are essential when studying the reactivity of this compound under varying conditions?

Methodological Answer: Design experiments with negative controls (e.g., solvent-only reactions) and positive controls (e.g., reactions with known analogs). Monitor variables such as temperature, pH, and catalyst presence using factorial design to isolate confounding factors. Validate results through triplicate trials and statistical analysis (e.g., ANOVA) to assess significance .

Intermediate Research Questions

Q. How should researchers address contradictory data in published studies on the physicochemical properties of this compound?

Methodological Answer: Conduct a systematic literature review to identify inconsistencies in methodologies (e.g., solvent systems, measurement techniques). Replicate key experiments under standardized conditions. Use meta-analysis to quantify variability and identify sources of bias, such as instrument sensitivity or sample preparation differences. Report findings with confidence intervals to contextualize discrepancies .

Q. What statistical approaches are suitable for analyzing dose-response relationships in biological assays involving this compound?

Methodological Answer: Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Validate assumptions of normality and homogeneity of variance using Shapiro-Wilk and Levene’s tests. For high-throughput data, employ machine learning algorithms (e.g., random forests) to identify predictive variables, ensuring cross-validation to prevent overfitting .

Advanced Research Questions

Q. How can in silico modeling optimize the synthesis pathway of this compound derivatives while minimizing byproducts?

Methodological Answer: Use density functional theory (DFT) to simulate reaction pathways and transition states. Pair computational results with experimental validation via real-time monitoring (e.g., in situ IR spectroscopy). Apply cheminformatics tools to predict thermodynamic stability and kinetic barriers, refining synthetic routes iteratively .

Q. What strategies resolve ambiguities in the mechanistic role of this compound in catalytic cycles?

Methodological Answer: Employ isotopic labeling (e.g., deuterium or 13C) to track atom transfer pathways. Combine kinetic isotope effects (KIE) with stopped-flow techniques to elucidate rate-determining steps. Use electron paramagnetic resonance (EPR) or Mössbauer spectroscopy to detect transient intermediates .

Methodological Frameworks

How to formulate a hypothesis-driven research question for studying this compound’s environmental fate?

Methodological Answer: Adopt the PICO framework:

- Population: Environmental matrices (e.g., soil, water).

- Intervention: Exposure to this compound.

- Comparison: Untreated controls or alternative compounds.

- Outcome: Degradation rates, bioaccumulation metrics.

Ensure the question aligns with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .

Q. How to design a longitudinal study to assess this compound’s stability under accelerated storage conditions?

Methodological Answer: Use International Council for Harmonisation (ICH) guidelines for stability testing. Employ a split-plot design to evaluate temperature, humidity, and light exposure effects. Analyze degradation products via LC-MS and apply Arrhenius kinetics to extrapolate shelf-life .

Data Management & Reproducibility

Q. What protocols ensure raw data integrity for this compound research compliant with FAIR principles?

Methodological Answer: Store raw datasets in repositories (e.g., Zenodo) with unique DOIs. Document metadata using standardized templates (e.g., ISA-Tab). Implement version control for experimental protocols and share code/scripts via platforms like GitHub. Adhere to journal guidelines for supplementary material submission .

Q. How to mitigate observer bias in spectroscopic characterization of this compound?

Methodological Answer: Blind analysts to sample identities during data acquisition. Use automated peak-picking algorithms for spectral analysis. Validate interpretations through inter-laboratory comparisons and report intraclass correlation coefficients (ICCs) for reliability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.